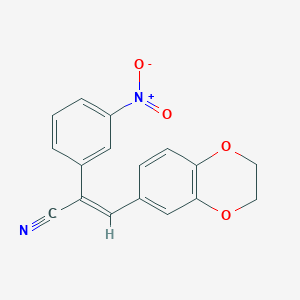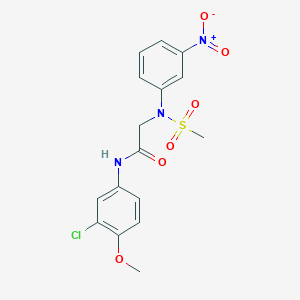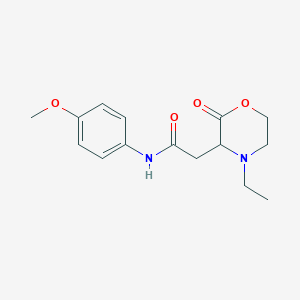![molecular formula C19H21N3O5 B4698866 N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4698866.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as MNA-715, is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. MNA-715 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects in cells and tissues. It inhibits the phosphorylation of various proteins that are involved in cell proliferation and survival, and induces the activation of pro-apoptotic proteins such as caspases. N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and induces the expression of pro-apoptotic proteins such as Bax.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a potential therapeutic agent for cancer and other diseases. However, N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as Alzheimer's disease, cardiovascular diseases, and inflammatory disorders. Another direction is to investigate the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide in more detail, including its effects on other signaling pathways and cellular processes. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide could lead to the discovery of new therapeutic agents for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has been used extensively in scientific research to study the role of CK2 in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease, cardiovascular diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-19(14-27-18-4-2-1-3-17(18)22(24)25)20-16-7-5-15(6-8-16)13-21-9-11-26-12-10-21/h1-8H,9-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHIEQZJSSMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)
![2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4698806.png)

![ethyl 2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4698836.png)

![1'-[(6-fluoro-2-quinolinyl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4698855.png)


![N-{4-[acetyl(methyl)amino]phenyl}-1-naphthamide](/img/structure/B4698878.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4698880.png)
![2-chloro-4-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4698883.png)
![4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4698887.png)
